![molecular formula C12H19NO2 B12120981 2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- CAS No. 258853-84-8](/img/structure/B12120981.png)
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- ist eine chemische Verbindung mit einer komplexen Struktur, die eine Aminogruppe, eine Phenoxygruppe und eine Isopropylgruppe umfasst. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Reaktion von 4-(1-Methylethyl)phenol mit Epichlorhydrin in Gegenwart einer Base wie Kaliumhydroxid (KOH). Diese Reaktion bildet ein Epoxid-Zwischenprodukt, das dann mit Schwefelsäure (H2SO4) hydrolysiert wird, um die gewünschte Verbindung zu ergeben .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Ultraschallwellen wurde untersucht, um die Effizienz des Syntheseprozesses zu verbessern, wodurch er umweltfreundlicher und kostengünstiger wird .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Amine umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Interaktion mit Enzymen und Rezeptoren.
Medizin: Es wurde auf seine potenziellen therapeutischen Eigenschaften untersucht, insbesondere bei der Behandlung von Herzkreislauferkrankungen.
Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. β2-adrenergen Rezeptoren. Durch die Blockierung dieser Rezeptoren hemmt die Verbindung nachgeschaltete Signalwege, die durch Adrenalin aktiviert werden, einschließlich der Aktivierung der Adenylatcyclase und der daraus resultierenden Erhöhung des intrazellulären cyclischen Adenosinmonophosphat (cAMP)-Spiegels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propranolol: Ein β-adrenerger Blocker, der als Antihypertensivum und Antianginikum eingesetzt wird.
Metoprolol: Ein weiterer β1-Rezeptorblocker, der zur Behandlung von Bluthochdruck und Herzerkrankungen eingesetzt wird.
Alprenolol: Eine Verbindung mit ähnlichen β-adrenergen Blockiereigenschaften.
Einzigartigkeit
2-Propanol, 1-Amino-3-[4-(1-Methylethyl)phenoxy]- ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Seine Kombination aus einer Aminogruppe, einer Phenoxygruppe und einer Isopropylgruppe ermöglicht es ihm, mit molekularen Zielstrukturen auf eine Weise zu interagieren, die sich von anderen ähnlichen Verbindungen unterscheidet .
Eigenschaften
CAS-Nummer |
258853-84-8 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-amino-3-(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)10-3-5-12(6-4-10)15-8-11(14)7-13/h3-6,9,11,14H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
HMNQSULNSMLJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


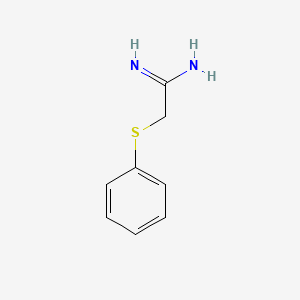
![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)
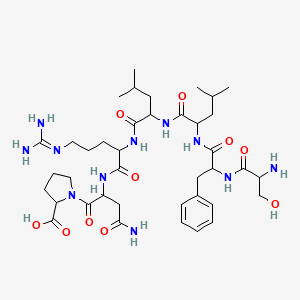
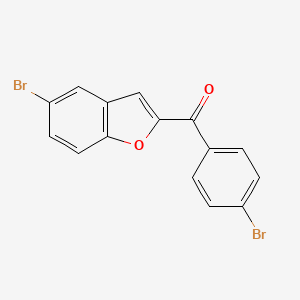

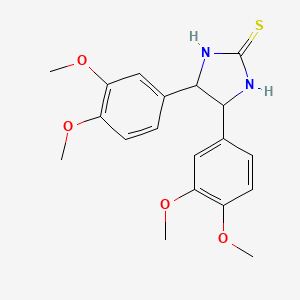

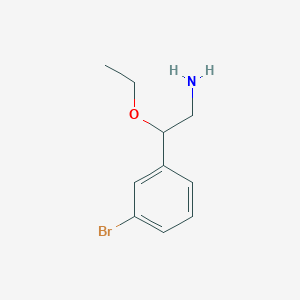
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

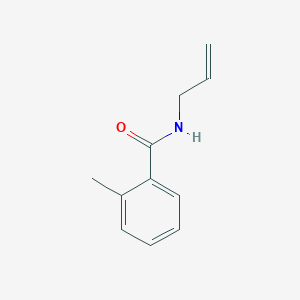

![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

